molecular formula C13H18N2O2 B6644174 N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide

N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide

Cat. No. B6644174
M. Wt: 234.29 g/mol
InChI Key: QLBYECKBZRZYHB-UHFFFAOYSA-N
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Description

N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide, also known as ACBC or LY-404039, is a selective antagonist for the metabotropic glutamate receptor 2 (mGluR2). This compound has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders such as schizophrenia, anxiety, and depression.

Mechanism of Action

N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide is a selective antagonist for the mGluR2 receptor, which is a subtype of the metabotropic glutamate receptor family. The mGluR2 receptor is primarily located in presynaptic terminals and regulates the release of glutamate, a neurotransmitter that is involved in several neuropsychiatric disorders. By blocking the mGluR2 receptor, N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide reduces the release of glutamate, leading to a decrease in excitatory neurotransmission and an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to decrease the levels of glutamate in the prefrontal cortex and hippocampus, two brain regions that are involved in several neuropsychiatric disorders. N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide has also been shown to increase the levels of monoamines such as dopamine and serotonin in the brain, which are neurotransmitters that are involved in several neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide has several advantages for lab experiments. It is a selective antagonist for the mGluR2 receptor, which allows for the specific targeting of this receptor. N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide has also been optimized for large-scale production, making it a viable option for studies that require large quantities of the compound. However, N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain studies. N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide. One direction is the development of more potent and selective mGluR2 antagonists. Another direction is the investigation of the potential therapeutic applications of N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide in other neuropsychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Additionally, the investigation of the long-term effects of N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide on the brain and behavior is an important direction for future research.

Synthesis Methods

The synthesis of N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide involves several steps, starting with the protection of L-serine followed by the reaction with cyclobutanone to form a cyclic intermediate. The intermediate is then reacted with 3-hydroxybenzylamine to form the final product, N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide. The synthesis of N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide has been optimized to improve its yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders. It has been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia, respectively. N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide has also been studied for its potential use in the treatment of depression, as it has been shown to increase the levels of monoamines such as dopamine and serotonin in the brain.

properties

IUPAC Name

N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-13(5-2-6-13)9-15-12(17)8-10-3-1-4-11(16)7-10/h1,3-4,7,16H,2,5-6,8-9,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBYECKBZRZYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)CC2=CC(=CC=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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